HLA Class II (DP5) Restriction with Direct Cytotoxic CD4+ T-Cell Activation Versus Class I CD8+ Epitopes
WT1 337-347 is an MHC class II-restricted epitope that activates CD4+ T cells, in direct contrast to the extensively studied WT1 126-134 peptide, which is an MHC class I (HLA-A*0201)-restricted CD8+ CTL epitope [1]. The CD4+ T-cell line NIK-1, generated against WT1 337-347, proliferated and produced Th1 cytokines specifically upon peptide stimulation in an HLA-DP5-restricted manner, whereas WT1 126-134-specific T-cell clones recognize target cells exclusively through HLA-A*0201 [1][2]. This divergent restriction means the two peptides serve entirely non-overlapping patient populations and immunological readouts, making direct substitution between class I and class II WT1 epitopes scientifically invalid [1].
| Evidence Dimension | HLA restriction and responding T-cell subset |
|---|---|
| Target Compound Data | HLA-DP5 (MHC class II); CD4+ T-cell response with Th1 cytokine production |
| Comparator Or Baseline | WT1 126-134: HLA-A*0201 (MHC class I); CD8+ CTL response; WT1 235-243: HLA-A*2402 (MHC class I); CD8+ CTL response |
| Quantified Difference | Qualitative difference: MHC class II vs. class I; CD4+ vs. CD8+ T-cell lineage; non-overlapping HLA allele coverage |
| Conditions | In vitro T-cell stimulation assays using peptide-pulsed autologous PBMCs or B-lymphoblastoid cell lines as APC |
Why This Matters
For laboratories and clinical programs requiring HLA-DP5-restricted CD4+ T-cell responses, WT1 337-347 is the only characterized minimal epitope, and substitution with MHC class I peptides would completely ablate CD4+ T-cell activation and helper function readouts.
- [1] Guo Y, Niiya H, Azuma T, et al. Direct recognition and lysis of leukemia cells by WT1-specific CD4+ T lymphocytes in an HLA class II-restricted manner. Blood. 2005;106(4):1415-1418. doi:10.1182/blood-2005-01-0413 View Source
- [2] Borbulevych OY, Do P, Baker BM. Structures of native and affinity-enhanced WT1 epitopes bound to HLA-A*0201: implications for WT1-based cancer therapeutics. Mol Immunol. 2010;47(15):2519-2524. doi:10.1016/j.molimm.2010.06.005 View Source
